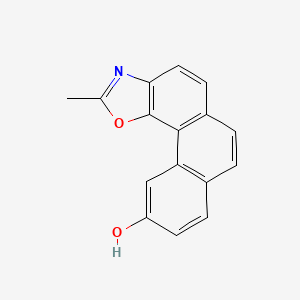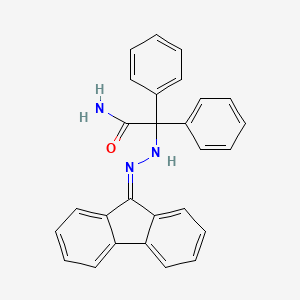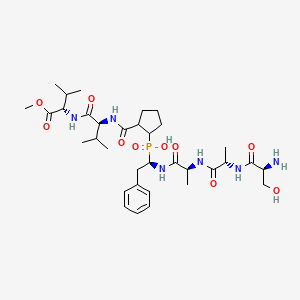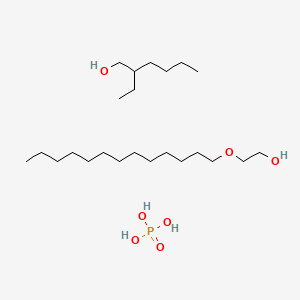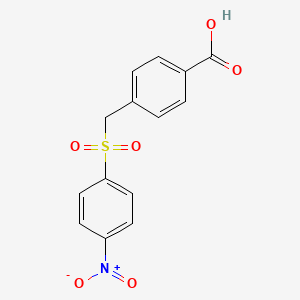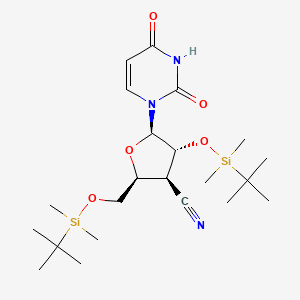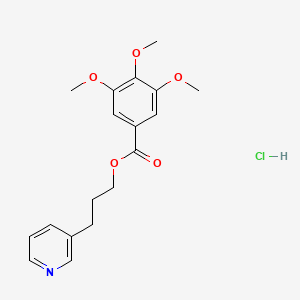
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride is a chemical compound that combines the structural elements of pyridine, propanol, and trimethoxybenzoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride typically involves the esterification of 3-Pyridinepropanol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group in the pyridinepropanol moiety can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups on the benzoate ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: The major product would be 3-Pyridinepropanoic acid, 3,4,5-trimethoxybenzoate.
Reduction: The major product would be 3-Pyridinepropanol, 3,4,5-trimethoxybenzyl alcohol.
Substitution: The products would vary depending on the nucleophile used.
科学的研究の応用
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Pyridinepropanol: Shares the pyridinepropanol moiety but lacks the trimethoxybenzoate ester group.
3,4,5-Trimethoxybenzoic acid: Contains the trimethoxybenzoate group but lacks the pyridinepropanol moiety.
3-Pyridinepropanoic acid: An oxidized form of 3-Pyridinepropanol.
Uniqueness
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties
特性
CAS番号 |
3458-21-7 |
|---|---|
分子式 |
C18H22ClNO5 |
分子量 |
367.8 g/mol |
IUPAC名 |
3-pyridin-3-ylpropyl 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-21-15-10-14(11-16(22-2)17(15)23-3)18(20)24-9-5-7-13-6-4-8-19-12-13;/h4,6,8,10-12H,5,7,9H2,1-3H3;1H |
InChIキー |
BNWKQEOIVMZMJY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC2=CN=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


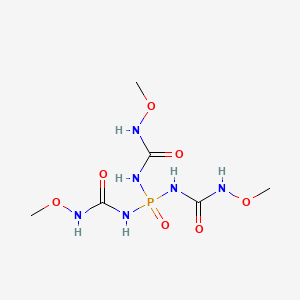

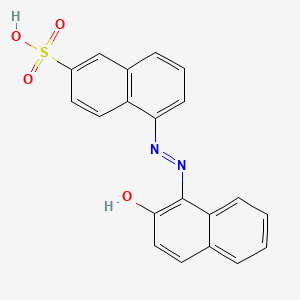

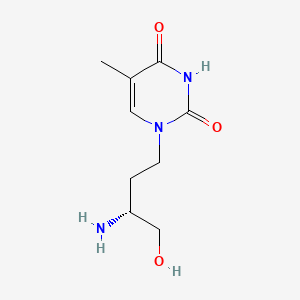
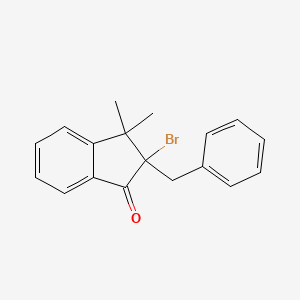
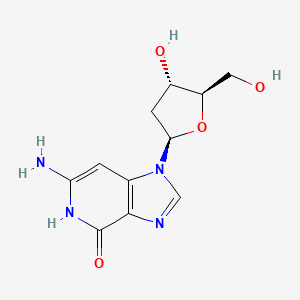
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
